Desoxyvasicinone hydrochloride
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Overview
Description
Desoxyvasicinone hydrochloride is a chemical compound with the molecular formula C11H10N2O. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desoxyvasicinone hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydroquinazolin-4(1H)-one with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Desoxyvasicinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
Desoxyvasicinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of desoxyvasicinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as a dopamine receptor antagonist, affecting neurotransmitter signaling in the brain.
Comparison with Similar Compounds
Desoxyvasicinone hydrochloride can be compared with other similar compounds, such as:
Quinazoline: A parent compound with a broad range of biological activities.
Dihydroquinazoline: A reduced form of quinazoline with different chemical properties.
Quinoxaline: Another heterocyclic compound with similar structural features but distinct biological activities.
Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its potential therapeutic applications and diverse biological activities make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11;/h1-2,4-5H,3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVAODGRINYPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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